molecular formula C8H14ClN3O2 B2755459 (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1820575-91-4

(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2755459
CAS No.: 1820575-91-4
M. Wt: 219.67
InChI Key: GTGRZXOUCPEHKR-RIHPBJNCSA-N
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Description

(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in treating various medical conditions.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel 1,3,4-oxadiazole derivatives have been extensively studied, demonstrating the versatility and potential of these compounds in various scientific applications. For instance, a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized and characterized, highlighting their fluorescence spectral characteristics which could have implications in optical applications (Yan-qing Ge et al., 2014). Additionally, the synthesis of 1,3,4-oxadiazole thioether derivatives containing various moieties has been reported, showing significant antibacterial activities, which suggests their potential use in developing new antibacterial agents (Xianpeng Song et al., 2017).

Antimicrobial Evaluation

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been evaluated, with several compounds exhibiting strong antimicrobial activity. For example, quinoline-oxadiazole-based azetidinone derivatives have been synthesized and shown to possess significant antimicrobial activity against various strains of bacteria and fungi (A. Dodiya et al., 2012). This suggests that 1,3,4-oxadiazole derivatives could be potent candidates for new antimicrobial agents.

Anticancer Potential

The structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles has been explored, with findings indicating potential anticancer properties. One compound in particular, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was identified as a novel apoptosis inducer, showing activity against several cancer cell lines and providing insights into its mechanism of action (Han-Zhong Zhang et al., 2005). This highlights the potential of 1,3,4-oxadiazole derivatives as anticancer agents.

Insecticidal Activity

Some 1,3,4-oxadiazole derivatives have been synthesized and found to exhibit significant insecticidal activity. For instance, derivatives grafted on chitosan and polymethylmethacrylate showed promising results against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticide candidates (A. Elbarbary et al., 2021).

Properties

IUPAC Name

(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6;/h5-6,9,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGRZXOUCPEHKR-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=N1)[C@H]2C[C@@H](CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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